N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide
Description
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a synthetic organic compound characterized by its unique structure, which includes a thioxothiazolidinone ring, a chlorobenzylidene group, and an octanamide chain
Properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S2/c1-2-3-4-5-6-7-16(22)20-21-17(23)15(25-18(21)24)12-13-8-10-14(19)11-9-13/h8-12H,2-7H2,1H3,(H,20,22)/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFSCOBCLKYSGY-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide typically involves the condensation of 4-chlorobenzaldehyde with thioxothiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or water. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research has indicated that compounds similar to N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide exhibit promising anticancer activities. For instance, studies on related thiazolidinone derivatives have shown cytotoxic effects against various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values indicating significant growth inhibition . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for effective cancer therapy.
Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Thiazolidinone derivatives have demonstrated effectiveness against a range of pathogens, making them potential candidates for developing new antibiotics . The presence of the thiazolidinone structure enhances the lipophilicity of these compounds, facilitating their transport across cell membranes to target bacterial cells.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
- (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide stands out due to its unique octanamide chain, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for scientific research and industrial use .
Biological Activity
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a complex organic compound with significant potential in pharmacological applications. This thiazolidinone derivative exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a chlorophenyl group, and an octanamide chain. Its unique structure contributes to its reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22ClN2O4S2 |
| Molecular Weight | 421.98 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, inhibiting various enzymes and pathways involved in disease processes. The thiazolidinone moiety is known for its enzyme inhibition properties, which can lead to anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. A study evaluating related thiazolidinones demonstrated significant antiproliferative effects against multiple tumor types, including leukemia and breast cancer cell lines (MDA-MB-231) .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in studies where thiazolidinone derivatives were shown to inhibit pro-inflammatory cytokines. This inhibition can reduce inflammation-related symptoms in various conditions .
Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties. Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
Case Studies
- Cytotoxic Evaluation : In a study involving 54 human tumor cell lines, thiazolidinone derivatives showed selective toxicity towards leukemia cells compared to other neoplastic diseases. The compounds' IC50 values indicated their efficacy in targeting specific cancer types .
- Anti-inflammatory Studies : A series of synthesized thiazolidinones were tested for their ability to inhibit inflammatory markers in vitro. Results showed significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Screening : Thiazolidinone derivatives were subjected to antimicrobial testing against various pathogens. Results indicated that certain compounds exhibited strong inhibitory effects on bacterial growth, supporting their use in treating infections .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions. Key steps include:
- Step 1: Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid under reflux in a solvent mixture (e.g., DMF and acetic acid) .
- Step 2: Introduction of the 4-chlorobenzylidene group through a Knoevenagel condensation reaction, requiring anhydrous conditions and a base catalyst (e.g., sodium acetate) .
- Step 3: Amidation of the octanoyl chain using coupling agents like EDCI or HOBt in dichloromethane or DMF .
Critical Parameters: - Temperature control (60–80°C for cyclization, room temperature for amidation).
- Solvent purity and anhydrous conditions to prevent hydrolysis.
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the thiazolidinone ring and Z-configuration of the benzylidene moiety .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) validate functional groups .
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., the 5Z configuration and planarity of the thiazolidinone ring) .
- HPLC-MS: Ensures >95% purity and molecular weight confirmation .
Q. What initial biological screening approaches are recommended for evaluating pharmacological activity?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anti-inflammatory Activity: Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-Response Studies: Use logarithmic concentration ranges (0.1–100 µM) to calculate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Structural Modifications:
- Variation of Aromatic Substituents: Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess impact on receptor binding .
- Alteration of the Thiazolidinone Core: Substitute sulfur with oxygen (to form oxazolidinones) or modify the sulfanylidene group .
- Biological Testing: Compare IC₅₀ values across analogs to identify key pharmacophores .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like PPAR-γ or EGFR .
Q. What computational methods are suitable for studying its mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) correlating with redox activity .
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors at the thiazolidinone C=O) using tools like Schrödinger’s Phase .
Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines/passage numbers (e.g., HepG2 passage 15–20).
- Control solvent concentrations (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .
- Data Normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA with Tukey post-hoc) .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Structural Modifications:
- Introduce polar groups (e.g., -OH, -COOH) on the octanamide chain .
- Reduce logP via shortening the alkyl chain (C8 → C4) .
- Formulation Approaches:
- Use cyclodextrin complexes or liposomal encapsulation .
- Prepare sodium salts of acidic derivatives (e.g., sulfonate analogs) .
Q. How can metabolic stability and degradation pathways be investigated?
Methodological Answer:
- In Vitro Metabolism:
- Incubate with liver microsomes (human/rat) and NADPH for 1 hour; analyze metabolites via LC-MS/MS .
- Degradation Studies:
- Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess hydrolytic stability .
- Identification of Metabolites:
- Use high-resolution MS (Q-TOF) and compare fragmentation patterns with databases (e.g., HMDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
